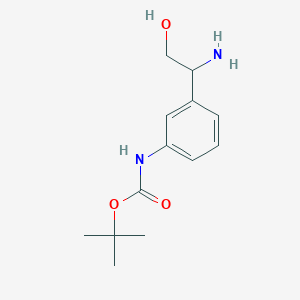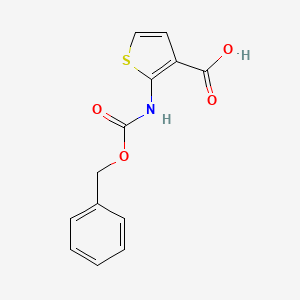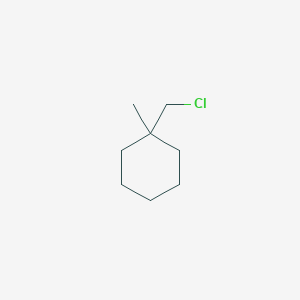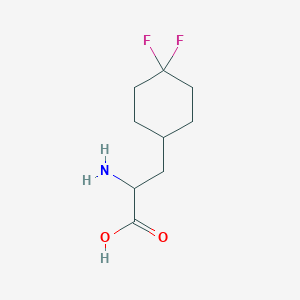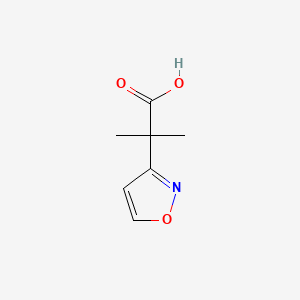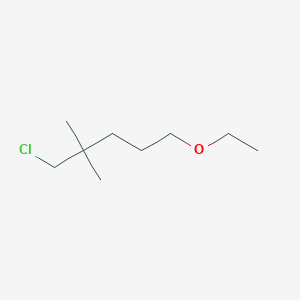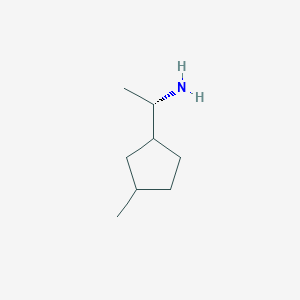
2-Hydroxy-2-(pyrimidin-5-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-2-(pyrimidin-5-yl)acetic acid is an organic compound characterized by the presence of a hydroxyl group and a pyrimidine ring attached to an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(pyrimidin-5-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with pyrimidine-5-carboxylic acid and glyoxylic acid.
Reaction Conditions: The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst.
Procedure: Pyrimidine-5-carboxylic acid is reacted with glyoxylic acid in the presence of hydrochloric acid. The mixture is heated to reflux for several hours, leading to the formation of this compound.
Purification: The product is purified by recrystallization from an appropriate solvent, such as ethanol or water.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and pH, leading to a more consistent product quality.
化学反応の分析
Types of Reactions
2-Hydroxy-2-(pyrimidin-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-oxo-2-(pyrimidin-5-yl)acetic acid.
Reduction: The compound can be reduced to form 2-hydroxy-2-(pyrimidin-5-yl)ethanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation, while amines can be introduced using amine derivatives under basic conditions.
Major Products
Oxidation: 2-Oxo-2-(pyrimidin-5-yl)acetic acid.
Reduction: 2-Hydroxy-2-(pyrimidin-5-yl)ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, 2-Hydroxy-2-(pyrimidin-5-yl)acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with nucleic acids and proteins makes it a valuable tool for investigating biological processes at the molecular level.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as a precursor for the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability or improved mechanical strength. Its incorporation into polymer matrices can lead to the creation of advanced materials for various applications.
作用機序
The mechanism by which 2-Hydroxy-2-(pyrimidin-5-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl group and the pyrimidine ring allow it to form hydrogen bonds and π-π interactions with proteins and nucleic acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Hydroxy-2-(pyridin-2-yl)acetic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-Hydroxy-2-(pyrimidin-4-yl)acetic acid: Similar structure but with the hydroxyl group attached to the 4-position of the pyrimidine ring.
2-Hydroxy-2-(pyrimidin-6-yl)acetic acid: Similar structure but with the hydroxyl group attached to the 6-position of the pyrimidine ring.
Uniqueness
2-Hydroxy-2-(pyrimidin-5-yl)acetic acid is unique due to the specific positioning of the hydroxyl group and the pyrimidine ring. This configuration allows for distinct interactions with biological molecules, making it a valuable compound for various scientific applications. Its ability to undergo diverse chemical reactions further enhances its utility in synthetic chemistry.
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can pave the way for the development of new compounds and materials with enhanced properties.
特性
分子式 |
C6H6N2O3 |
|---|---|
分子量 |
154.12 g/mol |
IUPAC名 |
2-hydroxy-2-pyrimidin-5-ylacetic acid |
InChI |
InChI=1S/C6H6N2O3/c9-5(6(10)11)4-1-7-3-8-2-4/h1-3,5,9H,(H,10,11) |
InChIキー |
BEXBOIQWEHGASJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC=N1)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





